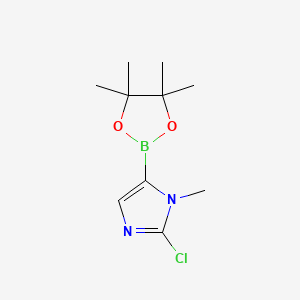

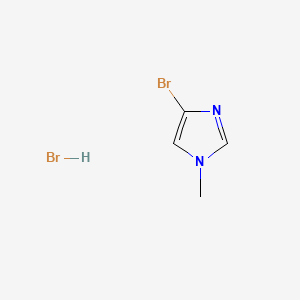

![molecular formula C13H26N2O4 B597596 tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate CAS No. 105983-83-3](/img/structure/B597596.png)

tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate

Overview

Description

“tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate” is a compound that is used in organic synthesis . It is a difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine . The compound has a molecular formula of CHNO and an average mass of 188.267 Da .

Synthesis Analysis

The synthesis of this compound involves the use of tert-butyloxycarbonyl (Boc) as the α-Amino protection group . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The tert-butyloxycarbonyl protecting group or tert-butoxycarbonyl protecting group (BOC group) is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.458 (lit.) . It has a boiling point of 72-80 °C/0.1 mmHg (lit.) and a density of 1.012 g/mL at 20 °C (lit.) .Scientific Research Applications

Precursor for Study of Foldamers

Tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate has been studied as a precursor in the investigation of a new class of foldamer based on aza/α-dipeptide oligomerization. This research provides insights into the structural features and potential applications of such foldamers in various fields, including material science and biotechnology (Abbas, Jamart-Grégoire, Vanderesse, & Didierjean, 2009).

Chemoselective Transformation in Organic Synthesis

This compound is significant in the chemoselective transformation of amino protecting groups, a crucial step in organic synthesis. The research demonstrates the conversion of N-t-Boc compounds into other types of protected amines under mild reaction conditions, highlighting its utility in the synthesis of complex organic molecules (Sakaitani & Ohfune, 1990).

Catalysis in Amino Acid Derivatives Synthesis

The compound plays a role in the catalysis of N-tert-butoxycarbonylation of amines, an essential process for producing amino acid derivatives. These derivatives are critical in various biochemical and pharmaceutical applications (Chankeshwara & Chakraborti, 2006).

Synthesis of N-Protected Amino Acids

Tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate is used in the synthesis of N-protected amino acids, vital in peptide and protein synthesis. This synthesis method is noted for its efficiency and mild conditions, making it a valuable tool in peptide chemistry (Loffet, Galéotti, Jouin, & Castro, 1989).

Building Blocks in Organic Synthesis

The compound is also instrumental in providing building blocks for organic synthesis. Its reaction with other organic compounds leads to the formation of various structurally diverse and potentially biologically active molecules (Guinchard, Vallée, & Denis, 2005).

Mechanism of Action

Biochemical Pathways

Similar compounds are known to influence a variety of biochemical pathways, including those involved in signal transduction, protein synthesis, and cellular metabolism .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Similar compounds are known to influence a variety of cellular processes, including cell growth, differentiation, and apoptosis .

Safety and Hazards

Future Directions

The study of this compound can serve as a model for the subsequent method development for the oxalyl chloride-mediated direct transformation of N-Boc protected amines into amides . The distinctive coupling reagent N, N′-diethylene-N′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of base, giving the dipeptides in satisfactory yields in 15 min .

properties

IUPAC Name |

tert-butyl N-methyl-N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O4/c1-12(2,3)18-10(16)14-8-9-15(7)11(17)19-13(4,5)6/h8-9H2,1-7H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDEPHSIHMSDUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30731971 | |

| Record name | tert-Butyl {2-[(tert-butoxycarbonyl)amino]ethyl}methylcarbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl N-[2-(Boc-amino)ethyl]-N-methylcarbamate | |

CAS RN |

105983-83-3 | |

| Record name | tert-Butyl {2-[(tert-butoxycarbonyl)amino]ethyl}methylcarbamate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30731971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 105983-83-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

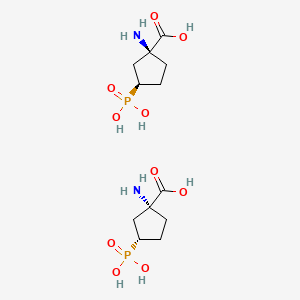

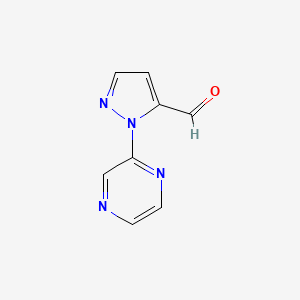

![1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid](/img/structure/B597515.png)

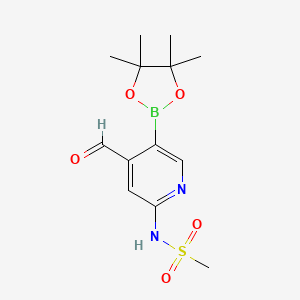

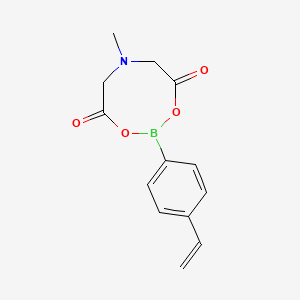

![Ethyl 3-bromo-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B597517.png)

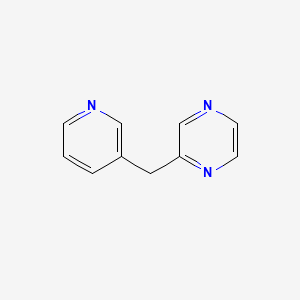

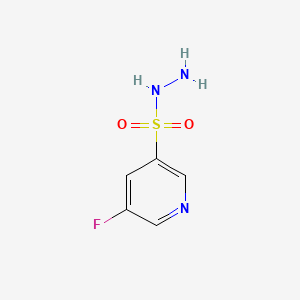

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-ol dihydrochloride](/img/structure/B597522.png)

![5-phenylmethoxycarbonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B597523.png)

![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B597524.png)